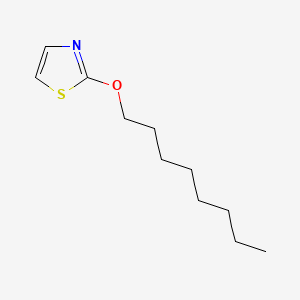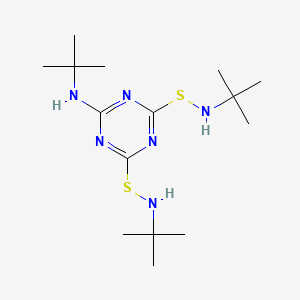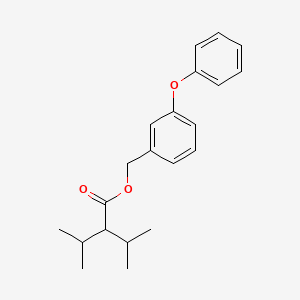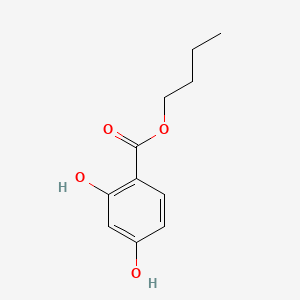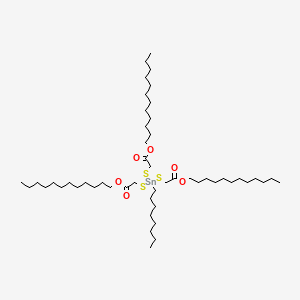
Tridodecyl 2,2',2''-((octylstannylidyne)tris(thio))triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tridodecyl 2,2’,2’'-((octylstannylidyne)tris(thio))triacetate is a chemical compound known for its unique structure and properties It is composed of a central tin atom bonded to three thioacetate groups, each further connected to a dodecyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tridodecyl 2,2’,2’'-((octylstannylidyne)tris(thio))triacetate typically involves the reaction of octylstannylidyne with thioacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Octylstannylidyne+3Thioacetic Acid→Tridodecyl 2,2’,2”-((octylstannylidyne)tris(thio))triacetate
Industrial Production Methods
In an industrial setting, the production of tridodecyl 2,2’,2’'-((octylstannylidyne)tris(thio))triacetate involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions
Tridodecyl 2,2’,2’'-((octylstannylidyne)tris(thio))triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetate groups to thiols.
Substitution: The thioacetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
Tridodecyl 2,2’,2’'-((octylstannylidyne)tris(thio))triacetate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its excellent binding properties.
Mecanismo De Acción
The mechanism by which tridodecyl 2,2’,2’'-((octylstannylidyne)tris(thio))triacetate exerts its effects involves its interaction with molecular targets through its thioacetate groups. These groups can form strong bonds with metal ions and other electrophilic species, facilitating various catalytic processes. The central tin atom plays a crucial role in stabilizing the compound and enhancing its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Tridodecyl 2,2’,2’'-((methylstannylidyne)tris(thio))triacetate
- Tridodecyl 2,2’,2’'-((ethylstannylidyne)tris(thio))triacetate
- Tridodecyl 2,2’,2’'-((propylstannylidyne)tris(thio))triacetate
Uniqueness
Tridodecyl 2,2’,2’'-((octylstannylidyne)tris(thio))triacetate is unique due to its longer dodecyl chains, which provide enhanced hydrophobicity and stability compared to similar compounds with shorter alkyl chains. This makes it particularly useful in applications requiring robust and durable materials.
Propiedades
Número CAS |
84332-95-6 |
|---|---|
Fórmula molecular |
C50H98O6S3Sn |
Peso molecular |
1010.2 g/mol |
Nombre IUPAC |
dodecyl 2-[bis[(2-dodecoxy-2-oxoethyl)sulfanyl]-octylstannyl]sulfanylacetate |
InChI |
InChI=1S/3C14H28O2S.C8H17.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-16-14(15)13-17;1-3-5-7-8-6-4-2;/h3*17H,2-13H2,1H3;1,3-8H2,2H3;/q;;;;+3/p-3 |
Clave InChI |
BQNOOSPILDHFSI-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCCCCCCCOC(=O)CS[Sn](CCCCCCCC)(SCC(=O)OCCCCCCCCCCCC)SCC(=O)OCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


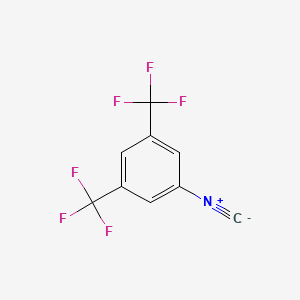

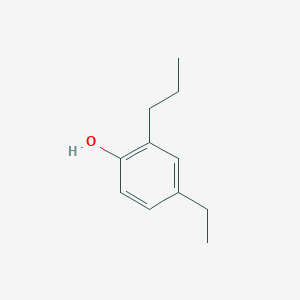
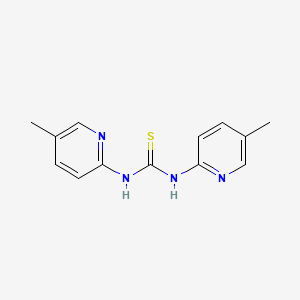

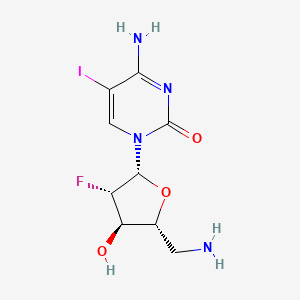
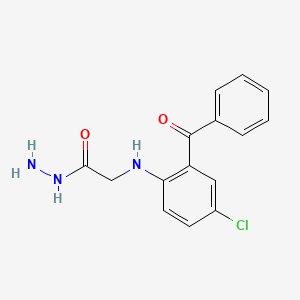
![N-[3-Chloro-4-[(4-hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide](/img/structure/B12687360.png)
